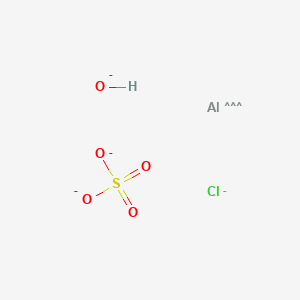![molecular formula C11H7ClN4 B1609510 7-Chlor-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 28565-43-7](/img/structure/B1609510.png)
7-Chlor-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their broad spectrum of pharmacological properties, including anticonvulsant, anticancer, and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit significant biological activities, including anticonvulsant and anticancer effects
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its observed biological activities . For instance, in the context of its anticonvulsant activity, it may interact with specific receptors or ion channels in the nervous system to suppress abnormal neuronal activity .
Biochemical Pathways
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit significant inhibitory effects on the ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation and differentiation. The compound’s interaction with this pathway could explain its anticancer activity .
Result of Action
The compound has been found to exhibit potent anticonvulsant activity, with an ED50 of 84.9 mg/Kg, which is weaker than carbamazepine, but better than valproate . In terms of its anticancer activity, it has been shown to inhibit the growth and colony formation of MGC-803 cells .
Biochemische Analyse
Biochemical Properties
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions typically involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The compound has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Molecular Mechanism
At the molecular level, 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to the active site of CDK2, inhibiting its activity . This inhibition leads to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine are limited, compounds of similar structure have shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine in animal models are yet to be thoroughly investigated. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its structural similarity to other triazolopyrimidines, it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Based on its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Given its interactions with intracellular enzymes such as CDK2, it is likely to be found in the cytoplasm where these enzymes are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion to the desired compound using phosphorus oxychloride . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions are typically substituted triazolopyrimidines, which retain the core structure but exhibit different functional groups at the 7-position .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidines and related compounds:
Eigenschaften
IUPAC Name |
7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)15-11-13-7-14-16(10)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVJNOYGIOXBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427982 | |
| Record name | 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28565-43-7 | |
| Record name | 7-Chloro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28565-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)







